molecular formula C17H18N2OS B11812163 2-(2-(Phenylthio)pyridin-3-yl)piperidine-1-carbaldehyde

2-(2-(Phenylthio)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11812163
M. Wt: 298.4 g/mol
InChI Key: XQDQVDRCIPLOBW-UHFFFAOYSA-N
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Description

2-(2-(Phenylthio)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring, a pyridine ring, and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Phenylthio)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the pyridine and phenylthio groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-(2-(Phenylthio)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions may vary, but common reagents include halides and nucleophiles.

Major Products Formed: The products formed depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-(Phenylthio)pyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(Phenylthio)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity, which can lead to various biological effects.

Comparison with Similar Compounds

    Pyridine Derivatives: Compounds with similar pyridine rings but different substituents.

    Piperidine Derivatives: Compounds with variations in the piperidine ring structure.

    Phenylthio Compounds: Molecules containing the phenylthio group but differing in other structural aspects.

Uniqueness: 2-(2-(Phenylthio)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its combination of the piperidine, pyridine, and phenylthio groups. This unique structure provides distinct chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C17H18N2OS

Molecular Weight

298.4 g/mol

IUPAC Name

2-(2-phenylsulfanylpyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C17H18N2OS/c20-13-19-12-5-4-10-16(19)15-9-6-11-18-17(15)21-14-7-2-1-3-8-14/h1-3,6-9,11,13,16H,4-5,10,12H2

InChI Key

XQDQVDRCIPLOBW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=C(N=CC=C2)SC3=CC=CC=C3)C=O

Origin of Product

United States

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